![molecular formula C11H9F2N3OS2 B2831816 N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide CAS No. 329079-52-9](/img/structure/B2831816.png)
N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Description
N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide, commonly known as DMTA, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Molecular Structure and Synthesis
Research in the field of chemical crystallography has provided insights into the molecular structure of related compounds. For instance, Boechat et al. (2011) examined the structures of compounds with slight variations in halogens, highlighting the "V" shaped arrangement of molecules and the generation of 3-D arrays through various intermolecular interactions, such as hydrogen bonds and π interactions, which are crucial for understanding the chemical behavior and reactivity of these compounds (Boechat et al., 2011).
Pharmacological Applications
In pharmacological research, Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including compounds structurally similar to the one , as glutaminase inhibitors. Their work aimed to identify potent inhibitors with improved drug-like properties, demonstrating how modifications in the thiadiazol ring can affect solubility and therapeutic potential (Shukla et al., 2012).
Versatility in Chemical Reactions
Another study by Boechat et al. (2008) highlighted the versatility of N-Acyl-3,3-difluoro-2-oxoindoles derived from reactions involving similar thiadiazolyl compounds. These reactions lead to various products, demonstrating the compound's utility in synthesizing a range of chemical entities with potential biological activities (Boechat et al., 2008).
Modification for Biological Activity
Sokolov and Aksinenko (2012) proposed modifications of medical products like acetazolamide by incorporating thiadiazole derivatives, showing how structural modifications can yield new compounds with potential as heterocyclic compounds with CF3 substituents, indicating a strategy for enhancing biological activity or pharmacological profiles (Sokolov & Aksinenko, 2012).
Antimicrobial Activity
Research on the antimicrobial potential of thiadiazole derivatives, such as the study by Baviskar et al. (2013), explored the synthesis of new compounds for evaluating their antimicrobial activity. This area of research underscores the potential of thiadiazole and related compounds in contributing to the development of new antimicrobial agents (Baviskar et al., 2013).
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3OS2/c1-6-15-16-11(19-6)18-5-10(17)14-9-3-2-7(12)4-8(9)13/h2-4H,5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOMWFYZCFGIGNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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